1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine

Description

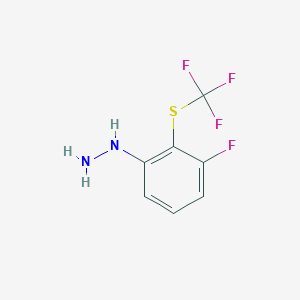

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethylthio (-SCF₃) group at position 2. The hydrazine (-NH-NH₂) moiety is directly attached to the aromatic ring, making this compound a versatile intermediate in medicinal chemistry and organic synthesis. Fluorine at position 3 further enhances lipophilicity and metabolic stability, aligning with trends in drug design where fluorine substitution improves bioavailability and target binding .

Properties

Molecular Formula |

C7H6F4N2S |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

IZUVTVQACSFLKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)SC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Substituted Phenylhydrazines

The preparation of substituted phenylhydrazines typically involves nucleophilic substitution of halogenated aromatic compounds by hydrazine or hydrazine hydrate under reflux conditions in suitable solvents such as ethanol or pyridine. This approach is well-documented in patent literature and scientific publications:

For example, 2,6-dichloro-3-fluoro-4-trifluoromethyl phenylhydrazine is prepared by reacting 3,5-dichloro-2,4-difluorobenzotrifluoride with hydrazine hydrate in ethanol under reflux.

Similarly, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (a closely related compound) is synthesized by reacting 3,4,5-trichlorotrifluoromethyl-benzene with hydrazine hydrate in pyridine at 115–120 °C for 48 hours, achieving an 83% yield with 90% purity as determined by gas chromatography.

These reactions generally require:

A halogenated aromatic starting material (bearing fluorine and trifluoromethylthio substituents or their precursors).

Hydrazine hydrate as the nucleophile.

An organic solvent such as ethanol or pyridine.

Controlled reaction temperature (typically reflux or 115–120 °C).

Reaction times ranging from 12 to 120 hours depending on conditions.

Specific Considerations for Trifluoromethylthio Substitution

The trifluoromethylthio group (-SCF3) is introduced either by starting from aromatic compounds already bearing the trifluoromethylthio substituent or by post-functionalization using trifluoromethylthiolation reagents.

The trifluoromethylthio group is a C1-C4 alkylthio substituent linked via sulfur, with trifluoromethyl (-CF3) being a preferred haloalkyl group.

The introduction of the -SCF3 group is challenging due to the reactivity and toxicity of early reagents like trifluoromethanesulfenyl chloride (CF3SCl).

Advanced Trifluoromethylthiolation Methods Relevant to the Compound

Radical Trifluoromethylthiolation of 2-Alkynyl Azidoarenes Using Silver(I) Trifluoromethanethiolate

A modern and efficient method to install the trifluoromethylthio group on aromatic systems involves the use of silver(I) trifluoromethanethiolate (AgSCF3) as a nucleophilic trifluoromethylthiolating reagent in the presence of an oxidant such as potassium persulfate (K2S2O8).

This method was demonstrated for the synthesis of 3-((trifluoromethyl)thio)indoles via radical addition and cyclization of 2-alkynyl azidoarenes.

The reaction proceeds under mild conditions (100 °C, 2 hours) in dimethyl sulfoxide (DMSO) with hexamethylphosphoramide (HMPA) as an additive, yielding products in up to 86% yield.

The mechanism involves generation of trifluoromethylthio radicals (- SCF3) by oxidation of AgSCF3 with K2S2O8, followed by radical addition to the alkyne, cyclization, and hydrogen atom transfer to yield the trifluoromethylthio-substituted heterocycle.

The reaction tolerates a broad substrate scope with various substituents on the aromatic ring, including fluoro and trifluoromethylthio groups, making it relevant for synthesizing this compound precursors or analogues.

Table 1. Optimization of Trifluoromethylthiolation Reaction Conditions

| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2S2O8 | CH3CN | 80 | 15 | 69 |

| 8 | K2S2O8 | DMSO | 80 | 15 | 74 |

| 9 | K2S2O8 | DMSO | 100 | 2 | 86 |

Diazotization and Reduction Routes for Phenylhydrazine Derivatives

An alternative synthetic route involves:

Starting from aromatic amines substituted with fluoro and trifluoromethylthio groups.

Diazotization of the aromatic amine to form diazonium salts.

Subsequent reduction of the diazonium salt to the phenylhydrazine derivative using reducing agents such as sodium pyrosulfite (Na2S2O5) or zinc powder in acidic media.

This two-step method allows for the preparation of phenylhydrazine derivatives with various substituents, including halogens and electron-withdrawing groups.

Diazotization at 10–35 °C, pH 7–9.

Reduction at 60–80 °C, pH 4–6 in glacial acetic acid.

Purification by standard methods to isolate the hydrazine derivative.

Summary Table of Preparation Methods

Purification and Characterization

Isolation of substituted phenylhydrazines is typically achieved by extraction, crystallization, or column chromatography.

Purity and identity are confirmed by gas chromatography, nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds or nitroso derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced species.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Key Observations :

- Positional Influence : Fluorine at position 3 (vs. 4 in ) creates distinct electronic environments, affecting conjugation and binding interactions.

- Steric Considerations : Branched derivatives (e.g., ) introduce steric hindrance, reducing accessibility to enzymatic active sites compared to linear analogs.

Reactivity Trends :

- Trifluoromethylthio-substituted hydrazines may exhibit higher electrophilicity at the hydrazine group due to the electron-withdrawing -SCF₃, favoring cyclization reactions (e.g., pyrazole formation) compared to -CF₃ or -OCF₃ analogs .

Physicochemical Properties

- Lipophilicity : The -SCF₃ group increases logP compared to -CF₃ or -OCF₃, enhancing membrane permeability .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the target compound’s neutral form may require formulation adjustments for bioavailability.

- Thermal Stability : Melting points of analogous hydrazines range from 103.7°C () to >200°C for salts (), influenced by substituent polarity and crystallinity.

Biological Activity

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine, with the CAS number 1805859-24-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, supported by research findings and case studies.

- Molecular Formula : C7H6F4N2S

- Molecular Weight : 226.19 g/mol

Antimicrobial Activity

Research has indicated that hydrazine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study on related compounds showed moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. The compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results for further development as antimicrobial agents .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been documented. A study highlighted that derivatives of hydrazines showed IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition. Some were more potent than established drugs like rivastigmine, indicating a potential therapeutic application in treating Alzheimer’s disease and other cognitive disorders .

Cytotoxic Properties

In vitro studies have assessed the cytotoxic effects of related hydrazine compounds on various cancer cell lines. While some derivatives demonstrated cytostatic effects at higher concentrations, others showed negligible activity, suggesting that structural modifications can significantly influence biological activity. The parent compound did not exhibit cytostatic properties at concentrations up to 100 µM .

Case Studies

- Antimicrobial Efficacy : A series of synthesized hydrazine derivatives were tested against Candida albicans and Candida parapsilosis. The results indicated that certain analogs exhibited MIC values comparable to standard antifungal treatments like fluconazole, suggesting their potential as antifungal agents .

- Enzyme Interaction Studies : Molecular docking studies revealed that certain hydrazine derivatives effectively bind to the active sites of AChE and BuChE, with significant interactions noted with key amino acid residues involved in enzyme catalysis. This suggests a mechanism through which these compounds exert their inhibitory effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted phenylhydrazines and carbonyl-containing precursors. For example:

- Hydrazine formation : React 3-fluoro-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate in ethanol under reflux (6–8 hours), followed by crystallization .

- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress. Solvent choice (e.g., ethanol vs. acetic acid) significantly affects product distribution. Polar solvents favor cyclization to pyrazolines, while acidic conditions may yield acetylated derivatives .

Table 1: Reaction Conditions and Outcomes

| Solvent | Time (h) | Product Type | Yield (%) |

|---|---|---|---|

| Ethanol | 6–8 | Pyrazoline derivatives | 60–75 |

| Acetic Acid | 5 | Acetylated pyrazolines | 70–85 |

| 1,4-Dioxane | 5 | Diarylated pyrazoles | 50–65 |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, the hydrazine NH signal appears as a broad singlet at δ 8–10 ppm, while trifluoromethylthio groups show distinct 19F NMR shifts near δ -40 to -45 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do solvent polarity and substituent electronic effects influence synthetic pathways and product distribution?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates, favoring cyclization to pyrazolines. Non-polar solvents (e.g., 1,4-dioxane) promote direct aryl substitution .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -F) increase electrophilicity at the phenyl ring, accelerating hydrazine coupling. Steric hindrance from bulky substituents may reduce yields .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Spectral Assignment : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, APT 13C NMR distinguishes CH2 and CH3 groups in complex spectra .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Discrepancies may indicate tautomerism or conformational flexibility .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELX software, which refines atomic positions against diffraction data .

Q. What strategies are recommended for enhancing bioactivity through structural modifications?

Methodological Answer:

- Functional Group Introduction : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to improve binding to enzyme active sites. For example, 3-nitrophenylhydrazine derivatives show enhanced antibacterial activity .

- Bioisosteric Replacement : Replace the trifluoromethylthio group with bioisosteres (e.g., sulfonamide) to modulate solubility and target affinity .

- Structure-Activity Relationship (SAR) Studies : Test substituted analogs against aminopeptidase N or VEGFR2 to identify key pharmacophores .

Table 2: Example Bioactivity Data for Analogous Compounds

| Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Nitrophenylhydrazine | Aminopeptidase N | 0.85 | |

| 4-Trifluoromethylphenylhydrazine | VEGFR2 | 1.2 | |

| Pyrazoline derivatives | MMP9 | 2.5 |

Q. What experimental design considerations are critical for scaling up synthesis while maintaining purity?

Methodological Answer:

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate pure products. Recrystallization from ethanol improves yield and purity .

- Reaction Monitoring : Implement in-situ IR or HPLC to track intermediates and minimize side reactions.

- Safety Protocols : Handle hydrazine derivatives in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.